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Compound of Interest

Compound Name:
ethyl 5-chloro-7-fluoro-1H-indole-

2-carboxylate

CAS No.: 1204501-37-0

Cat. No.: B1381675

Get Quote

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a highly functionalized heterocyclic

compound built upon the privileged indole scaffold. The indole core is a cornerstone in

medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] This

specific molecule, identified by its CAS number 1204501-37-0, is of particular interest due to its

strategic di-halogenation pattern. The presence of a chlorine atom at the C5 position and a

fluorine atom at the C7 position significantly modulates the electronic and lipophilic properties

of the indole ring.

Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability,

improve binding affinity, and increase bioavailability.[2] The chloro group provides an additional

point for synthetic modification or can contribute to specific steric and electronic interactions

with biological targets. As a versatile intermediate, this compound serves as a critical starting

material for the synthesis of more complex molecules, particularly in the development of novel

therapeutics such as kinase inhibitors.[3] This guide provides a comprehensive overview of its

chemical properties, synthesis, reactivity, and applications, designed to empower researchers

in leveraging its full potential.
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Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectral properties is fundamental to its

application in synthesis and analysis. The data presented below is compiled from supplier

information and predictive modeling, providing a baseline for laboratory use.

Physical Properties
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Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of the compound after

synthesis or before use. While a published spectrum for this exact molecule is not readily

available, the following table outlines the expected characteristic signals based on its structure

and data from analogous compounds like Ethyl 5-chloro-1H-indole-2-carboxylate.[3][7]
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Synthesis Methodologies: Constructing the Indole
Core
The synthesis of substituted indole-2-carboxylates is a well-established field of organic

chemistry. Several named reactions can be adapted to produce the target molecule. The

choice of method often depends on the availability of starting materials and the desired scale of

the reaction.

Conceptual Synthetic Pathways
Two of the most robust and adaptable methods for this type of structure are the Leimgruber-

Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis: This powerful method begins with a substituted o-

nitrotoluene.[8][9][10] The key steps involve the formation of an enamine, followed by

reductive cyclization to form the indole ring.[10] This pathway is highly versatile and

generally produces high yields, making it suitable for a wide range of substituted indoles.[9]

Fischer Indole Synthesis: A classic method that involves the acid-catalyzed cyclization of an

arylhydrazone.[11][12][13] The required arylhydrazone would be prepared from the

corresponding 4-chloro-2-fluoroaniline and an appropriate pyruvate derivative. While

historically significant, this reaction often requires harsh acidic conditions and elevated

temperatures.[11]

Palladium-Catalyzed Synthesis: Modern methods often employ palladium catalysis to

construct the indole nucleus from ortho-haloaniline precursors.[14][15][16] For instance, the

Larock indole synthesis involves the reaction of an o-iodoaniline with a disubstituted alkyne,

offering a convergent and flexible approach.[16]
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Caption: Leimgruber-Batcho pathway for indole synthesis.

Exemplary Protocol: Modified Leimgruber-Batcho
Synthesis
This protocol describes a plausible, field-proven workflow for the synthesis of the title

compound, adapted from established procedures.

Step 1: Enamine Formation from 4-Chloro-2-fluoro-6-nitrotoluene

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add 4-chloro-2-fluoro-6-nitrotoluene (1.0 eq).

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and

pyrrolidine (0.2 eq). The causality for adding pyrrolidine is to catalyze the condensation by

facilitating the formation of a more reactive intermediate.

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress should

be monitored by Thin Layer Chromatography (TLC) until the starting nitrotoluene is

consumed.
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Workup: Cool the reaction mixture to room temperature. The solvent can be removed under

reduced pressure to yield the crude enamine intermediate, which is often a dark red or

purple solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization and Esterification

Reactor Setup: Dissolve the crude enamine from Step 1 in a suitable solvent system, such

as a mixture of ethyl acetate and acetic acid.

Reduction: Add a reducing agent. A common and effective choice is iron powder (Fe, ~5.0

eq). The acidic medium facilitates the reduction of the nitro group to an amine. The reaction

is exothermic and should be controlled with an ice bath if necessary. Stir vigorously at room

temperature for 2-4 hours.

Cyclization: Upon reduction of the nitro group, the resulting amino enamine spontaneously

cyclizes to form the 5-chloro-7-fluoro-1H-indole core.

Workup and Filtration: Upon completion (monitored by TLC), dilute the mixture with ethyl

acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake

thoroughly with ethyl acetate.

Esterification (if starting from a precursor that yields the carboxylic acid): If the cyclization

yields the indole-2-carboxylic acid, it must be converted to the ethyl ester. Dissolve the crude

acid in anhydrous ethanol. Add a catalytic amount of a strong acid (e.g., concentrated

H₂SO₄) and reflux the mixture for 4-6 hours.[17]

Final Purification: Neutralize the reaction mixture, extract with an organic solvent, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The final product, Ethyl 5-
chloro-7-fluoro-1H-indole-2-carboxylate, can be purified by column chromatography on

silica gel or by recrystallization.
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Caption: Step-by-step synthesis and purification workflow.

Reactivity and Applications in Drug Development
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is not an end-product but a strategic

building block. Its reactivity is centered around three key functional groups: the indole N-H, the

ethyl ester, and the aromatic ring itself.

N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g.,

KOH, NaH) and alkylated with various electrophiles to install substituents at the N1 position.

[1] This is a common strategy to block the N-H group or to introduce moieties that can

interact with biological targets.

Ester Manipulation: The ethyl ester can be readily hydrolyzed under basic conditions (e.g.,

LiOH, NaOH) to the corresponding carboxylic acid.[1] This acid is a versatile handle for

amide bond formation, a critical reaction in the synthesis of many pharmaceuticals.

Alternatively, the ester can be converted into hydrazides for further heterocycle synthesis.[1]

C3 Functionalization: The C3 position of the indole ring is electron-rich and susceptible to

electrophilic substitution, such as Vilsmeier-Haack formylation or Mannich reactions, allowing

for the introduction of various side chains.[3][17]

Role as a Pharmaceutical Intermediate
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The true value of this compound lies in its application as a precursor to potent, biologically

active molecules. The indole-2-carboxylate framework is a key feature in a number of

therapeutic candidates. Research has shown that derivatives of this scaffold are being

investigated for various diseases:

Anticancer Agents: Substituted indole-2-carboxylates have been developed as potent

inhibitors of crucial cancer-related pathways, such as the EGFR and BRAF kinase pathways.

[3] The specific halogenation pattern of the title compound can enhance binding affinity and

selectivity for mutant forms of these enzymes.

Antiviral Compounds: The indole nucleus is a key component in several antiviral drugs.

Specifically, indole-2-carboxylic acid derivatives have been designed and synthesized as

novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[17][18]

Antiparasitic Agents: Indole-2-carboxamides have been identified through phenotypic

screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas

disease.[19]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate.

Hazard Classification: While specific toxicity data is not available, compounds of this class

are generally considered irritants. Based on similar molecules, it may cause skin and serious

eye irritation, as well as respiratory irritation.[20]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[21] Operations should be conducted in a

well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

Storage: The compound should be stored in a tightly sealed container in a dry, well-

ventilated area, preferably under an inert atmosphere to ensure long-term stability.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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